Critical Pharmacophore Distinction: Carboxamide vs. Carboxylic Acid in 5-Benzyloxybenzofuran Series
The target compound contains a 3-carboxamide group, which distinguishes it from the only published, biologically active 5-benzyloxy-2-arylbenzofuran-3-carboxylic acid series. In the Kumar et al. (2012) TMEM16A inhibitor study, all active compounds were free carboxylic acids; synthesized ester analogs were tested and displayed no TMEM16A inhibitory activity, establishing the carboxylic acid as a critical pharmacophore for this target [1]. While the target compound was not tested in this study, this class-level evidence implies a distinct and likely non-overlapping bioactivity profile compared to the published carboxylic acid inhibitors. For users screening for TMEM16A modulators, this compound is not a valid substitute for the published acids.
| Evidence Dimension | Functional group necessity for TMEM16A inhibition |
|---|---|
| Target Compound Data | Not tested; classified as a 3-carboxamide, differing from the active pharmacophore |
| Comparator Or Baseline | Compound B25 (most potent acid): IC50 = 2.8 ± 1.3 μM; Ester analogs: no inhibition at highest tested concentration |
| Quantified Difference | Qualitative: active vs. inactive; the target compound's amide is an untested but distinct chemotype |
| Conditions | Short circuit current assay in FRT cells expressing human TMEM16A; confirmed by YFP fluorescence plate reader assay |
Why This Matters
This directly informs procurement for TMEM16A research; the target compound is not a bioactive analog and should not be purchased as such, preventing wasted screening resources.
- [1] Kumar, S., Namkung, W., Verkman, A. S., & Sharma, P. K. (2012). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4237–4244. View Source
